molecular formula C10H9N3O B1300692 2-(1H-imidazol-1-yl)benzamide CAS No. 25373-52-8

2-(1H-imidazol-1-yl)benzamide

Cat. No. B1300692
CAS RN: 25373-52-8
M. Wt: 187.2 g/mol
InChI Key: LCERCEHXDJYDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, has been explored in various studies. For instance, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized, with variations in the substituents leading to different compounds . Another study reported the synthesis of N-substituted imidazolylbenzamides, which showed significant cardiac electrophysiological activity, indicating the potential of the 1H-imidazol-1-yl group in medicinal chemistry . Additionally, novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives were synthesized from a benzimidazole intermediate, demonstrating the versatility of the benzimidazole core in synthesizing diverse compounds with potential applications .

Molecular Structure Analysis

The molecular structures of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, have been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the molecular structures of representative nickel complexes derived from benzamide derivatives . Similarly, the solid-state structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by single-crystal X-ray diffraction, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been investigated in the context of their applications. Nickel complexes derived from benzamide derivatives exhibited catalytic activity in ethylene oligomerization, with the reaction conditions and the nature of ligands affecting the catalytic performance . The synthesis of N-substituted imidazolylbenzamides led to compounds with class III electrophysiological activity, suggesting that the imidazolyl moiety can influence the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various spectroscopic techniques. For example, IR, NMR, and UV-vis spectroscopy were used to characterize 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, and the results were supported by quantum chemical calculations . The photophysical properties of novel benzimidazole derivatives were studied, revealing that they absorb and emit in the UV-visible region with good fluorescence quantum yield and are thermally stable up to 300°C .

Scientific Research Applications

Cardiac Electrophysiological Activity

2-(1H-imidazol-1-yl)benzamide and its derivatives have been explored for their potential in cardiac electrophysiological activity. A study by Morgan et al. (1990) demonstrated the synthesis and activity of N-substituted imidazolylbenzamides, revealing their potency in vitro, comparable to sematilide, a selective class III agent. This indicates the potential of 1H-imidazol-1-yl moiety in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Inhibition of TNF-alpha Converting Enzyme (TACE)

Ott et al. (2008) found that ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides are potent inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds were selective and showed potential in suppressing LPS-induced TNF-alpha in human whole blood, indicating their application in inflammation and autoimmune diseases (Ott et al., 2008).

Pharmacokinetics and Anti-Fibrosis Drug Potential

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, a derivative of 2-(1H-imidazol-1-yl)benzamide, revealing its potential in treating fibrosis. The study showed significant oral bioavailability and effective distribution into liver, kidneys, and lungs, indicating its efficacy as an anti-fibrotic drug (Kim et al., 2008).

Antihypertensive and Anti-Tumor Effects

Bao et al. (2015) synthesized a novel compound related to 2-(1H-imidazol-1-yl)benzamide, showing anti-hypertensive and anti-tumor effects. This compound exhibited high affinity to AT1 receptor and demonstrated significant growth inhibition in tumor models, indicating its dual therapeutic potential (Bao et al., 2015).

Antimicrobial Activity

Jafar et al. (2010) explored the antimicrobial activity of novel benzimidazole derivatives, including 2-(1H-imidazol-1-yl)benzamide. These compounds showed promising biological activities against bacteria and fungi, suggesting their potential as antimicrobial agents (Jafar et al., 2010).

Applications in Ethylene Oligomerization

Wang et al. (2009) synthesized benzamide derivatives for use in ethylene oligomerization. These compounds demonstrated good activities in nickel complex catalysis, showing potential industrial applications in polymer synthesis (Wang et al., 2009).

Synthesis and Biological Evaluation

Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, including derivatives of 2-(1H-imidazol-1-yl)benzamide, and evaluated their anticancer activity. This study highlights the potential of these compounds in cancer treatment (Rashid et al., 2012).

Synthesis of Benzimidazole Derivatives as Corrosion Inhibitors

Yadav et al. (2016) studied the use of synthesized benzimidazole derivatives, including 2-(1H-imidazol-1-yl)benzamide, as corrosion inhibitors for N80 steel in hydrochloric acid. This indicates their potential in industrial applications for protecting metals against corrosion (Yadav et al., 2016).

properties

IUPAC Name

2-imidazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-4-9(8)13-6-5-12-7-13/h1-7H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERCEHXDJYDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363375
Record name 2-(1H-Imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)benzamide

CAS RN

25373-52-8
Record name 2-(1H-Imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-(1H-imidazol-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-(1H-imidazol-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-(1H-imidazol-1-yl)benzamide
Reactant of Route 6
2-(1H-imidazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.